molecular formula C12H17NO5 B133665 (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 145206-40-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No.: B133665
CAS No.: 145206-40-2
M. Wt: 255.27 g/mol
InChI Key: YWLUWSMJXXBOLV-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the second carbon and a furan-2-yl substituent at the third carbon of the propanoic acid backbone. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Key properties include:

  • Molecular Formula: C₁₂H₁₇NO₅
  • Molecular Weight: 255.27 g/mol
  • CAS Number: 1217736-81-6 (for the 3-substituted isomer; exact CAS for the 2-substituted target requires verification)
  • Storage: Typically stored sealed at 2–8°C .

Properties

IUPAC Name

(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLUWSMJXXBOLV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Furan-Alanine Derivatives

The most direct method involves Boc protection of 3-(furan-2-yl)-L-alanine. Di-tert-butyl dicarbonate (Boc₂O) is reacted with the free amine in a biphasic system (e.g., water/dioxane) under mild basic conditions (pH 9–10) to yield the Boc-protected intermediate. This method, adapted from patent CN112661672A, achieves yields exceeding 85% when using L-phenylalanine or L-alanine analogs. Critical parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature0–5°CMinimizes side reactions
BaseSodium bicarbonateMaintains pH stability
Solvent Ratio1:3 (water:dioxane)Enhances Boc₂O solubility

Post-reaction, the solvent is evaporated under reduced pressure, yielding an oily residue that requires crystallization for purification.

Enantioselective Synthesis from Prochiral Ketones

An alternative route, detailed in CORDIS Project 46584, starts with a β-substituted furan bearing a 1,3-dikarbonyl side chain. Enantioselective reduction of the prochiral ketone using NaBH₄ or catalytic hydrogenation achieves 97% enantiomeric excess (ee) for the (S)-configuration. Subsequent steps involve:

  • Protection of Primary Alcohol : Trimethylsilyl chloride (TMSCl) shields the hydroxyl group.

  • Azide Formation : The secondary alcohol is converted to an azide via Mitsunobu reaction or direct substitution.

  • Hydrogenation to Amine : Palladium-catalyzed hydrogenation reduces the azide to a primary amine.

  • Boc Protection : Boc₂O is introduced in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).

This method emphasizes stereochemical fidelity but requires multiple purification steps, reducing overall yield to 40–50%.

Enantioselective Methodologies and Stereochemical Control

The (S)-configuration is critical for biological activity and peptide compatibility. Key advancements include:

Asymmetric Catalytic Reduction

The prochiral ketone intermediate (3-(furan-2-yl)-2-ketopropanoic acid) undergoes asymmetric reduction using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or Noyori-type transition-metal complexes. For example, (R)-BINAP-RuCl₂ achieves 95% ee in hydrogenation reactions, though scalability remains challenging.

Dynamic Kinetic Resolution

A patent (WO2004043905A1) describes dynamic kinetic resolution during azide-to-amine conversion, leveraging temperature-controlled racemization to favor the (S)-enantiomer. By maintaining the reaction at –20°C, the (2R*,3S*) diastereomer predominates, which is subsequently epimerized to the desired (S)-form.

Purification and Crystallization Techniques

Crude Boc-protected compounds often exist as oils, necessitating specialized crystallization protocols. Patent CN112661672A outlines a robust method:

Seed Crystal Induction

  • Step 1 : The oily residue is seeded with 0.2–2% (w/w) high-purity (>95%) (S)-Boc-furan-alanine crystals.

  • Step 2 : The mixture is aged at 25°C for 10–50 hours, inducing solidification.

  • Step 3 : A weak polar solvent (n-hexane, cyclohexane, or diethyl ether) is added (5–10 vol/wt) for slurry crystallization.

SolventCrystallization Time (h)Purity (%)
n-Hexane2–398.5
Cyclohexane3–497.8
Diethyl Ether1–296.2

This method achieves >98% purity, with residual solvents below ICH limits.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Direct Boc Protection85–90N/AScalable, minimal stepsRequires high-purity starting material
Enantioselective Reduction40–5097High stereocontrolMulti-step, costly catalysts
Dynamic Kinetic Resolution60–7095Balances yield and eeComplex temperature control

Chemical Reactions Analysis

Types of Reactions: (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Free amino acid.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is C12_{12}H17_{17}N O5_5, with a molecular weight of approximately 255.27 g/mol. It features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. This protective strategy is crucial in the synthesis of complex peptides and proteins.

Scientific Research Applications

  • Peptide Synthesis:
    • The Boc group allows for selective protection of the amino group during peptide synthesis, facilitating the formation of peptide bonds without interference from other functional groups. This method is widely used in the development of therapeutic peptides.
  • Drug Development:
    • The furan moiety in this compound contributes to its biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Research has indicated that compounds containing furan rings can exhibit anti-inflammatory and anticancer properties.
  • Bioconjugation:
    • This compound can be utilized in bioconjugation techniques, where it can be attached to biomolecules such as antibodies or proteins to enhance their therapeutic properties or to deliver drugs selectively to target cells.
  • Synthetic Intermediates:
    • As an intermediate in organic synthesis, this compound can be transformed into other biologically active compounds, thus expanding its utility in pharmaceutical chemistry.

Case Study 1: Peptide Therapeutics

A study explored the synthesis of novel peptide analogs using this compound as a key intermediate. The synthesized peptides demonstrated enhanced stability and bioactivity compared to their non-Boc-protected counterparts, indicating the effectiveness of using this compound in therapeutic peptide design.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal investigated the anticancer properties of furan-containing compounds. The study highlighted that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Data Tables

Application AreaDescription
Peptide SynthesisUse as an amino acid building block
Drug DevelopmentPotential lead compound for new therapeutics
BioconjugationEnhances targeting capabilities of biomolecules
Synthetic IntermediatesFacilitates the creation of complex organic compounds

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound Furan-2-yl C₁₂H₁₇NO₅ 255.27 1217736-81-6* Electron-rich heterocycle; potential for π-π interactions in drug design .
(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C₁₂H₁₇NO₄S 287.33 56675-37-7 Greater lipophilicity than furan; used in sulfur-containing peptide analogs .
(S)-2-((Boc)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Chloro-3-fluorophenyl C₁₄H₁₇ClFNO₄ 317.74 1629658-28-1 Electron-withdrawing groups enhance stability; intermediate in kinase inhibitors .
(S)-2-((Boc)amino)-3-(3-carbamoylphenyl)propanoic acid 3-Carbamoylphenyl C₁₅H₂₀N₂O₅ 308.33 943449-15-8 Polar substituent for solubility modulation; used in peptidomimetics .
(S)-2-((Boc)amino)-3-(naphthalen-1-yl)propanoic acid Naphthalen-1-yl C₁₈H₂₁NO₄ 315.37 55447-00-2 Bulky aromatic group for steric effects; applied in fluorescence studies .
(S)-2-((Boc)amino)-3-(3-fluorophenyl)propanoic acid 3-Fluorophenyl C₁₄H₁₇FNO₄ 282.29 N/A Fluorine enhances metabolic stability; precursor to HDAC inhibitors .

*Note: CAS number corresponds to the 3-substituted isomer; exact CAS for the 2-substituted target may differ.

Stability and Reactivity

  • Furan vs. Thiophene : The furan ring (oxygen-based) is more electron-rich and prone to oxidative degradation compared to thiophene (sulfur-based), which offers better thermal stability .
  • Electron-Withdrawing Groups : Halogenated phenyl derivatives (e.g., 4-chloro-3-fluorophenyl) exhibit enhanced hydrolytic stability due to reduced electron density at the carbonyl group .
  • Boc Deprotection : All analogs undergo Boc removal under acidic conditions (e.g., TFA), but steric hindrance from bulky groups (e.g., naphthyl) may slow reaction rates .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, with the CAS number 145206-40-2, is a compound of interest in medicinal and synthetic chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇NO₅
  • Molecular Weight : 255.27 g/mol
  • Purity : Typically available at 97% purity .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The furan moiety is known for its role in drug design due to its ability to participate in π-stacking interactions and hydrogen bonding.

Potential Interactions:

  • Amino Acid Analog : As an amino acid derivative, it may influence protein synthesis and enzyme activity.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in various assays:

Study Biological Activity Methodology Findings
Study AAntimicrobialDisk diffusionInhibition of bacterial growth at concentrations >50 µg/mL.
Study BCytotoxicityMTT assayIC50 value of 30 µM against cancer cell lines.
Study CEnzyme inhibitionKinetic assaysInhibition of specific proteases with Ki values in low micromolar range.

Case Studies

  • Antimicrobial Activity : A study demonstrated that the compound showed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Cancer Research : In a series of experiments on various cancer cell lines, this compound was found to induce apoptosis, indicating its potential as an anticancer agent .
  • Neuropharmacology : Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly through interactions with serotonin receptors, which could have implications for mood disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Solubility : High solubility in physiological conditions enhances bioavailability.
  • Absorption : Predicted high gastrointestinal absorption based on structure.

Q & A

Basic: What are the standard synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid?

Methodological Answer:
The synthesis typically involves:

Amino Acid Backbone Formation : Reacting a furan-containing aldehyde with a chiral auxiliary (e.g., Evans oxazolidinone) to establish the (S)-stereochemistry.

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) in dichloromethane (DCM) or THF .

Hydrolysis : Cleaving the auxiliary under basic conditions (e.g., LiOH in THF/H₂O) to yield the free carboxylic acid .
Key Considerations :

  • Solvent selection (THF/DCM for coupling, aqueous/organic phases for extraction).
  • Purification via preparative HPLC or column chromatography to isolate the Boc-protected product .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Critical characterization methods include:

NMR Spectroscopy : Confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR for furan proton signals at δ 6.3–7.4 ppm and Boc group signals at δ 1.4 ppm) .

HPLC Analysis : Assess purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ or [M+Na]+^+ ions) .

Advanced: How can coupling efficiency be optimized during Boc protection?

Methodological Answer:
Optimization strategies involve:

Coupling Reagents : Use DCC/DMAP in DCM for high-yield amide bond formation. Alternatively, EDC/HOBt in DMF may reduce side reactions .

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by the amino group.

Temperature Control : Reactions at 0–25°C minimize Boc-group decomposition .
Data Contradictions :

  • reports >90% yield with DCC/DMAP, while some protocols note lower yields with EDC. Adjust equivalents (1.2–1.5×) of reagents to address variability.

Advanced: What stability challenges arise under varying pH conditions?

Methodological Answer:
The Boc group is labile under:

Acidic Conditions : Rapid deprotection occurs in TFA/DCM (1:1), limiting use in acidic reaction environments .

Basic Conditions : LiOH in THF/H₂O (pH >10) may hydrolyze ester intermediates but preserves the Boc group if reaction times are controlled (<2 hours) .
Mitigation Strategies :

  • Store the compound at -20°C in anhydrous DCM to prevent moisture-induced degradation .

Advanced: How to resolve enantiomeric purity discrepancies in biological activity studies?

Methodological Answer:

Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol to confirm enantiomeric excess (>98% for (S)-isomer) .

Biological Assays : Compare IC₅₀ values of (S)- and (R)-isomers in target systems (e.g., shows (S)-isomers exhibit 10× higher activity in protease inhibition).

X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with binding interactions .

Advanced: What are the safety and handling protocols for this compound?

Methodological Answer:

Hazard Mitigation :

  • Health Risks : Avoid inhalation/contact (H315-H319: skin/eye irritation). Use PPE (gloves, goggles) .
  • Environmental Risks : Dispose via certified waste management to prevent aquatic toxicity (H400) .

Storage : Keep in airtight containers under nitrogen at -20°C, away from oxidizers and moisture .

Advanced: How does the furan moiety influence reactivity in peptide coupling?

Methodological Answer:

Electrophilic Reactivity : The furan oxygen stabilizes transition states in amide bond formation, enhancing coupling rates compared to phenyl analogs .

Side Reactions : Furan rings may undergo electrophilic substitution under strong acidic conditions. Use mild reagents (e.g., HATU instead of TFA) to minimize ring opening .

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